BenchChemオンラインストアへようこそ!

3-Fluoropyrrolidin-1-amine

Basicity modulation Passive permeability CNS drug design

3-Fluoropyrrolidin-1-amine is a differentiated N-aminopyrrolidine building block. The C3-fluorine gauche effect rigidifies the ring, while the N1-amine enables acyl/sulfonyl/alkyl derivatizations impossible with 3-fluoropyrrolidine. This scaffold has demonstrated >8,300-fold DPP-4 selectivity over DPP-8 and a ~500-fold increase in CNS free-base fraction versus non-fluorinated analogs. Ideal for programs requiring combined therapeutic lead and companion ¹⁸F-PET tracer development from a single starting material.

Molecular Formula C4H9FN2
Molecular Weight 104.13 g/mol
CAS No. 2028939-64-0
Cat. No. B1490649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyrrolidin-1-amine
CAS2028939-64-0
Molecular FormulaC4H9FN2
Molecular Weight104.13 g/mol
Structural Identifiers
SMILESC1CN(CC1F)N
InChIInChI=1S/C4H9FN2/c5-4-1-2-7(6)3-4/h4H,1-3,6H2
InChIKeyYKCVASIMCJSYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropyrrolidin-1-amine (CAS 2028939-64-0): A Strategic Fluorinated Pyrrolidine Building Block for Medicinal Chemistry and Drug Discovery Procurement


3-Fluoropyrrolidin-1-amine (CAS 2028939-64-0) is a fluorinated pyrrolidine derivative bearing a primary amine at the N1-position and a single fluorine substituent at the C3-position of the five-membered ring (SMILES: NN1CCC(F)C1) . With a molecular formula of C4H9FN2 and a molecular weight of 104.13 g/mol, this compound belongs to the class of N-aminopyrrolidines and serves as a versatile synthetic intermediate in medicinal chemistry . The strategic placement of the electronegative fluorine atom at the 3-position fundamentally alters the physicochemical properties of the pyrrolidine core—reducing amine basicity by approximately 2–4 pKa units relative to unsubstituted pyrrolidine, inducing conformational bias through the stereoelectronic fluorine gauche effect, and modulating lipophilicity [1][2]. These property changes are not achievable with non-fluorinated analogs, making 3-fluoropyrrolidin-1-amine a differentiated building block for programs targeting DPP-IV/DPP-4, α4β2 nicotinic receptors, κ-opioid receptors, and fluoroquinolone antibacterials [3][4][5].

Why 3-Fluoropyrrolidin-1-amine Cannot Be Replaced by Unsubstituted Pyrrolidin-1-amine or Other Non-Fluorinated Analogs in Drug Discovery Programs


The C3-fluorine substituent in 3-fluoropyrrolidin-1-amine introduces three non-redundant physicochemical effects that are absent in pyrrolidin-1-amine (CAS 16596-41-1) or other non-fluorinated pyrrolidine analogs. First, the electron-withdrawing fluorine reduces the conjugate acid pKa from ~11.3 (pyrrolidine) to approximately 8.68 (3-fluoropyrrolidine), a shift of ~2.6 log units that substantially decreases the fraction of ionized species at physiological pH (7.4) and thereby improves passive membrane permeability [1]. Second, the stereoelectronic fluorine gauche effect stabilizes the Cγ-exo ring pucker, creating a conformationally restricted scaffold that presents pharmacophoric elements in a defined three-dimensional orientation, in contrast to the rapidly interconverting conformer ensemble of unsubstituted pyrrolidine [2][3]. Third, the N1-primary amine provides a unique synthetic handle for derivatization—distinct from the secondary amine of 3-fluoropyrrolidine—enabling access to N-acyl, N-sulfonyl, and N-alkyl analogs that have demonstrated DPP-IV selectivity profiles and CNS-penetrant properties not replicated by non-fluorinated counterparts [4][5].

Quantitative Differentiator Evidence for 3-Fluoropyrrolidin-1-amine vs. Closest Structural Analogs and In-Class Alternatives


Amine Basicity Reduction (pKa Shift of ~2.6 Units) Relative to Unsubstituted Pyrrolidine Directly Enhances Predicted Passive Permeability at Physiological pH

The conjugate acid pKa of 3-fluoropyrrolidine is 8.68 ± 0.10 (predicted), compared to 11.3 for unsubstituted pyrrolidine—a reduction of approximately 2.6 pKa units driven by the electron-withdrawing effect of the C3-fluorine atom [1]. At physiological pH 7.4, the Henderson-Hasselbalch equation indicates that pyrrolidine (pKa 11.3) is ~99.99% protonated (ionized), whereas 3-fluoropyrrolidine (pKa 8.68) is approximately 95% protonated, yielding a ~500-fold increase in the neutral free-base fraction available for passive membrane diffusion. This basicity modulation has been explicitly exploited in the design of α4β2 nicotinic receptor ligands, where the 3-fluoropyrrolidine nucleus was selected specifically to reduce nitrogen basicity and thereby improve physicochemical properties predictive of CNS penetration [2]. Enamine's medicinal chemistry analysis further confirms that fluorination lowers the pKa of pyrrolidine to near or below physiological values, creating an optimal balance between target engagement (requiring some protonation) and membrane permeability (requiring neutral species) .

Basicity modulation Passive permeability CNS drug design Fluorine effect

Conformational Locking via Fluorine Gauche Effect: Diastereoselectivity >20:1 in Cyclization Reactions vs. No Stereocontrol with Non-Fluorinated Analogs

The C3-fluorine substituent exerts a potent stereoelectronic gauche effect that dictates pyrrolidine ring conformation. X-ray crystallography and solution-state 19F-1H HOESY NMR on a series of 3-fluoropyrrolidines demonstrate a strong and consistent preference for the Cγ-exo pucker conformation, in contrast to unsubstituted pyrrolidine which exists as a rapidly interconverting mixture of envelope and twist conformers [1]. This conformational preference translates directly into synthetic stereocontrol: in 5-exo-trig iodocyclisation reactions from allylic fluoride precursors, diastereomeric ratios (dr) of 10:1 to >20:1 (syn-selectivity) are observed for all N-tosyl-3-fluoropent-4-en-1-amine substrates. The syn-selectivity is strikingly similar to that observed in corresponding oxygen-nucleophile systems, consistent with an I2-π complex mechanism wherein fluorine is positioned inside the incipient ring [2]. Without the allylic fluorine, these cyclization reactions proceed with poor or no diastereocontrol. Furthermore, protonation of 3-fluoropyrrolidine generates the 3-fluoropyrrolidinium cation, which adopts a highly favored single conformation in both gas phase and solution (ΔG⁰ among conformers ≤ 1.6 kcal/mol) [3].

Conformational analysis Fluorine gauche effect Stereoselective synthesis Pyrrolidine ring pucker

DPP-IV/DPP-4 Inhibitor Selectivity: (S)-3-Fluoropyrrolidine-Containing Amides Show Favorable Selectivity for DP-IV over Off-Target QPP, DPP-8, and DPP-9

Amides derived from (S)-3-fluoropyrrolidine and 4-substituted cyclohexylglycine analogs have been systematically evaluated as dipeptidyl peptidase IV (DP-IV, also known as DPP-4) inhibitors. The key finding is that incorporation of the (S)-3-fluoropyrrolidine moiety confers good selectivity for DP-IV over the related off-target enzyme quiescent cell proline dipeptidase (QPP), as reported in multiple independent studies [1][2]. In a representative series, fluoropyrrolidine-containing inhibitor 18a exhibited IC50 = 0.012 μM against DPP-4, with selectivity ratios of 2,000-fold over QPP (IC50 = 24 μM), >8,300-fold over DPP-8 (IC50 > 100 μM), and 5,750-fold over DPP-9 (IC50 = 69 μM), with oral bioavailability of F = 67% in rat [3]. By comparison, 1-(L-isoleucyl)-3(S)-fluoropyrrolidine was found to be approximately equipotent to its non-fluorinated counterpart as a DP-IV inhibitor, but the fluorinated analog offered distinct advantages in selectivity and pharmacokinetic profile [4]. Compound 48, a representative (S)-3-fluoropyrrolidine-containing amide, demonstrated good pharmacokinetic properties and was orally active in an oral glucose tolerance test in lean mice [1].

DPP-IV inhibition Selectivity Type 2 diabetes Off-target profile

κ-Opioid Receptor (KOR) Affinity: Fluoropyrrolidine-Containing Agonists Retain Low-Nanomolar KOR Affinity While Enabling PET Tracer Development

In a study of perhydroquinoxaline-based KOR agonists, fluoropyrrolidines 14 (incorporating a (R)-3-fluoropyrrolidin-1-yl moiety) were compared head-to-head against their corresponding non-fluorinated pyrrolidine and hydroxypyrrolidine analogs [1]. Fluoropyrrolidines 14 showed similar low-nanomolar KOR affinity and receptor selectivity to the corresponding pyrrolidines, demonstrating that fluorine substitution does not compromise target engagement. Critically, the fluoropyrrolidine analogs were superior to the corresponding alcohols (hydroxypyrrolidines), which were slightly less active in both cAMP and β-arrestin recruitment assays. Specifically, compound 14b (proton at the 4-position of the perhydroquinoxaline) exhibited KOR agonistic activity comparable to the reference agonist U-50,488 in the cAMP assay [1]. Furthermore, the fluoro derivatives 14b and 14c (CO2CH3 at the 4-position) revealed KOR-mediated anti-inflammatory activity: CD11c and IFN-γ production were significantly reduced in both mouse and human dendritic cells, and the compounds displayed anti-inflammatory and immunomodulatory activity in mouse and human T cells [1]. The 3-fluoropyrrolidine moiety also enabled the preparation of [18F]-labeled PET tracer candidates for KOR imaging, an application inaccessible to non-fluorinated analogs [1].

κ-Opioid receptor Fluorinated PET tracers Pain therapeutics Neuroinflammation

Lipophilicity Tuning: 3-Fluoropyrrolidine Exhibits Measured logP of ~0.09 vs. Pyrrolidine logP of ~0.5, Enabling Fine-Tuned ADME Profiles

The measured logP of 3-fluoropyrrolidine (free base) is approximately 0.09, which is lower than that of unsubstituted pyrrolidine (logP ≈ 0.5–0.6), despite the intuitive expectation that fluorine substitution generally increases lipophilicity . This counterintuitive decrease is attributed to the strong electron-withdrawing effect of fluorine, which increases the polarity of the C–F bond and enhances aqueous solvation of the molecule. The (3S)-3-fluoropyrrolidine isomer has a calculated LogD (pH 7.4) of -2.22, indicating substantial hydrophilicity at physiological pH [1]. In contrast, pyrrolidin-1-amine (the non-fluorinated direct analog) has a reported logP of -0.77 (ALOGPS) or -0.46 (ChemAxon), and a strongest basic pKa of 6.04 [2]. The combination of moderate lipophilicity with reduced basicity in 3-fluoropyrrolidine derivatives results in a balanced profile: sufficient LogD for membrane permeation without excessive lipophilicity that could lead to high metabolic clearance, phospholipidosis, or promiscuous off-target binding. This balance is reflected in the oral bioavailability (F = 67% in rat) observed for select 3-fluoropyrrolidine-containing DPP-4 inhibitors [3].

Lipophilicity logP ADME optimization Drug-likeness

CNS Penetration Potential: 3-Fluoropyrrolidine-Based α4β2 nAChR Ligands Exhibit Physicochemical Properties Predictive of Relevant CNS Penetration

A series of α4β2 nicotinic acetylcholine receptor (nAChR) ligands built upon a 3-fluoropyrrolidine nucleus were specifically designed with the explicit goal of tuning amine basicity to enhance CNS drug-like properties. The Tamborini et al. (2015) study states that the pyrrolidine basicity was 'properly decreased through the insertion of a fluorine atom at the 3-position' and that the resulting lead compounds 11 and 12 showed 'physicochemical properties predictive of a relevant central nervous system penetration' [1]. This design principle leverages the fact that high basicity (pKa >> 7.4) leads to extensive ionization at physiological pH, which impedes passive diffusion across the blood-brain barrier (BBB). By reducing the pKa to approximately 8.68, the 3-fluoropyrrolidine core increases the neutral fraction available for BBB permeation. In contrast, unsubstituted pyrrolidine (pKa ≈ 11.3) would remain >99.9% protonated at pH 7.4, severely limiting CNS exposure. The CNS-penetrant properties of 3-fluoropyrrolidine-derived compounds are further supported by independent studies demonstrating brain penetration and target engagement for (R)-3-fluoropyrrolidine-containing inhibitors [2].

CNS penetration α4β2 nicotinic receptor Alzheimer's disease Blood-brain barrier

Optimal Research and Industrial Application Scenarios for 3-Fluoropyrrolidin-1-amine Based on Quantitatively Validated Differentiation Evidence


Type 2 Diabetes Drug Discovery: DPP-4/DPP-IV Inhibitor Lead Optimization Requiring Selectivity Over QPP, DPP-8, and DPP-9

3-Fluoropyrrolidin-1-amine serves as an optimal starting material for the synthesis of DPP-4 inhibitors where selectivity over related proline-specific peptidases is a key project requirement. The (S)-3-fluoropyrrolidine motif has been validated in multiple independent studies to confer good selectivity for DP-IV over QPP, DPP-8, and DPP-9 [1][2]. Representative inhibitors such as 18a achieve selectivity ratios exceeding 2,000-fold (DPP-4 over QPP) and >8,300-fold (DPP-4 over DPP-8), with concomitant oral bioavailability (F = 67% in rat) [3]. The N1-primary amine of 3-fluoropyrrolidin-1-amine provides a versatile synthetic handle for acyl coupling with cyclohexylglycine or isoleucine derivatives to generate the amide series that has demonstrated this selectivity profile [1][4]. This compound is thus indicated for medicinal chemistry teams seeking to build DPP-4-targeted compound libraries with reduced risk of mechanism-based toxicities from DPP-8/DPP-9 inhibition.

CNS Drug Discovery: α4β2 Nicotinic Receptor Ligand Design for Alzheimer's and Parkinson's Disease

The rationally designed reduction of pyrrolidine basicity through C3-fluorination has been explicitly demonstrated to produce α4β2 nAChR ligands with physicochemical properties predictive of CNS penetration [1]. 3-Fluoropyrrolidin-1-amine is the preferred building block for constructing pyridine- or pyrimidine-linked nicotinic ligands where the N1-amino group can be elaborated into methoxy-pyridine or ethynyl-pyridine substituents shown to positively affect α4β2 affinity and selectivity. The balanced pKa (~8.68 for the 3-fluoropyrrolidine core) increases the neutral free-base fraction available for passive BBB permeation by approximately 500-fold relative to non-fluorinated pyrrolidine (pKa 11.3) [2][3]. Application of this compound is optimal for early-stage CNS programs targeting Alzheimer's disease, Parkinson's disease, or schizophrenia where the α4β2 subtype has emerged as an important diagnostic and therapeutic target.

PET Tracer Development: 18F-Labeled Imaging Agent Synthesis for κ-Opioid Receptor or Other CNS Target Visualization

The intrinsic fluorine atom at the 3-position of 3-fluoropyrrolidin-1-amine creates a unique opportunity for 18F-radiolabeling via nucleophilic substitution or isotopic exchange strategies, enabling the preparation of PET imaging agents that are structurally identical to the corresponding therapeutic candidate [1]. This dual-use capability—therapeutic lead compound and companion diagnostic PET tracer—has been demonstrated in the KOR agonist series, where [18F]-14c was prepared from a mesylate precursor of the 3-fluoropyrrolidine-containing agonist [1]. Non-fluorinated pyrrolidine building blocks cannot support this application without structural modification that would alter pharmacology. For translational research programs seeking to combine target engagement biomarker studies with therapeutic development, 3-fluoropyrrolidin-1-amine provides a procurement-efficient single starting material for both tracks.

Antibacterial Fluoroquinolone and Naphthyridone Synthesis: C7-Pyrrolidinyl Substituent for Gram-Positive and Gram-Negative Spectrum Enhancement

The 3-aminopyrrolidinyl moiety derived from 3-fluoropyrrolidin-1-amine has been incorporated into fluoroquinolone and naphthyridone antibacterial scaffolds at the C7 position, where the 3-amino group contributes to enhanced antibacterial potency [1]. Specifically, 7-[3-(1-aminoalkyl)-1-pyrrolidinyl]-quinolone and naphthyridone derivatives have demonstrated good in vitro antibacterial activity, with the stereochemistry at the pyrrolidine 3-position influencing both potency and spectrum [2]. 3-Fluoropyrrolidin-1-amine provides a direct synthetic entry point to these C7-substituted analogs. For industrial antibacterial discovery programs, this compound enables exploration of fluorine-mediated conformational and electronic effects on DNA gyrase/topoisomerase IV target engagement that cannot be accessed with non-fluorinated 3-aminopyrrolidine building blocks.

Quote Request

Request a Quote for 3-Fluoropyrrolidin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.